5-Bromo-N,N-diethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide
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Overview
Description
5-Bromo-N,N-diethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide is a complex organic compound with a molecular formula of C13H21BrN4O2S and a molecular weight of 377.3 g/mol . This compound features a bromine atom, a piperazine ring, and a sulfonamide group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N,N-diethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Sulfonamide Formation: The sulfonamide group is introduced through reactions with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N,N-diethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Sulfonyl Chlorides: Used for introducing the sulfonamide group.
Basic Conditions: Often required for sulfonamide formation.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
5-Bromo-N,N-diethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-N,N-diethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(piperazin-1-yl)pyrimidine
- 5-Bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
Uniqueness
5-Bromo-N,N-diethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H21BrN4O2S |
---|---|
Molecular Weight |
377.30 g/mol |
IUPAC Name |
5-bromo-N,N-diethyl-4-piperazin-1-ylpyridine-3-sulfonamide |
InChI |
InChI=1S/C13H21BrN4O2S/c1-3-18(4-2)21(19,20)12-10-16-9-11(14)13(12)17-7-5-15-6-8-17/h9-10,15H,3-8H2,1-2H3 |
InChI Key |
QOVBLUHXNQNEBY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CN=CC(=C1N2CCNCC2)Br |
Origin of Product |
United States |
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